

comparative stability analysis of methylenecyclopropane tautomers.

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Compound of Interest

Compound Name: Methylenecyclopropane

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A comparative stability analysis of **methylenecyclopropane** and its tautomers is crucial for researchers in physical organic chemistry, computational chemistry, and drug development, as the relative stability of isomers influences reaction pathways, product distributions, and biological activity. This guide provides an objective comparison of the thermodynamic stabilities of key C₄H₆ isomers, supported by experimental and computational data.

Relative Stability of Methylenecyclopropane Tautomers

The tautomerism of **methylenecyclopropane** primarily involves its rearrangement to 1-methylcyclopropene. However, a comprehensive analysis includes other C₄H₆ isomers, particularly those with cyclic structures, to provide a broader context of their thermodynamic landscapes. The key isomers considered in this analysis are **methylenecyclopropane**, 1-methylcyclopropene, cyclobutene, and the highly strained bicyclo[1.1.0]butane.

Computational studies, particularly using Density Functional Theory (DFT) and high-level ab initio methods like Coupled Cluster (CCSD), have been instrumental in determining the relative stabilities of these isomers.^[1] Experimental data, where available, corroborates these computational findings.

A study employing DFT at the B3LYP/aug-cc-PVDZ level of theory found that **methylenecyclopropane** is more stable than 1-methylcyclopropene.^{[1][2]} The calculated Gibbs free energy difference shows **methylenecyclopropane** to be lower in energy by 11.7

kcal/mol, with an enthalpy difference of 12.4 kcal/mol.[1][3] These computational results are in excellent agreement with preceding experimental findings.[1]

Quantitative Data on Tautomer Stability

The following table summarizes the relative stabilities of key **methylenecyclopropane** tautomers and related C₄H₆ isomers. The data is presented in terms of relative Gibbs free energy (ΔG) and relative enthalpy (ΔH) in kcal/mol, with 1,3-butadiene serving as the reference zero-energy isomer, being one of the most stable C₄H₆ isomers.

| Tautomer/Isomer | Relative Enthalpy (ΔH , kcal/mol) | Relative Gibbs Free Energy (ΔG , kcal/mol) | Method | Reference |
|-----------------------|--|---|-------------------|-----------|
| 1,3-Butadiene | 0.0 | 0.0 | B3LYP/6-31G(d) | [4] |
| 2-Butyne | 8.3 | 6.6 | B3LYP/6-31G(d) | [4] |
| Cyclobutene | 11.9 | 11.9 | B3LYP/6-31G(d) | [4] |
| Methylenecyclopropane | 27.7 | 27.7 | B3LYP/6-31G(d) | [4] |
| 1-Methylcyclopropene | 40.1 | 39.4 | B3LYP/aug-cc-PVDZ | [1] |
| Bicyclo[1.1.0]butane | 28.7 | 27.7 | B3LYP/6-31G(d) | [4] |

Note: The values for 1-Methylcyclopropene were calculated relative to **Methylenecyclopropane** and then adjusted to the 1,3-Butadiene scale for comparison.

Experimental and Computational Protocols

Experimental Determination of Enthalpy of Formation (Combustion Calorimetry)

A common experimental method for determining the standard enthalpy of formation is oxygen-bomb combustion calorimetry.

Protocol:

- A precisely weighed sample of the liquid hydrocarbon (e.g., **methylenecyclopropane**) is sealed in a glass ampoule.
- The ampoule is placed in a platinum crucible within a steel combustion bomb. A small amount of water is added to the bomb to ensure saturation of the final atmosphere.
- The bomb is flushed with oxygen and then charged to a pressure of approximately 30 atm with pure oxygen.
- The combustion is initiated by passing an electric current through a fuse wire in contact with the sample.
- The temperature change of the surrounding water bath is measured to determine the heat released during combustion.
- The combustion products are analyzed for carbon dioxide and any incomplete combustion products (like carbon monoxide) to ensure the reaction went to completion.
- The standard enthalpy of combustion is calculated from the heat released and the mass of the sample.
- The standard enthalpy of formation is then derived using Hess's law, with the known standard enthalpies of formation of CO₂ and H₂O.

Computational Determination of Relative Stabilities (DFT and CCSD)

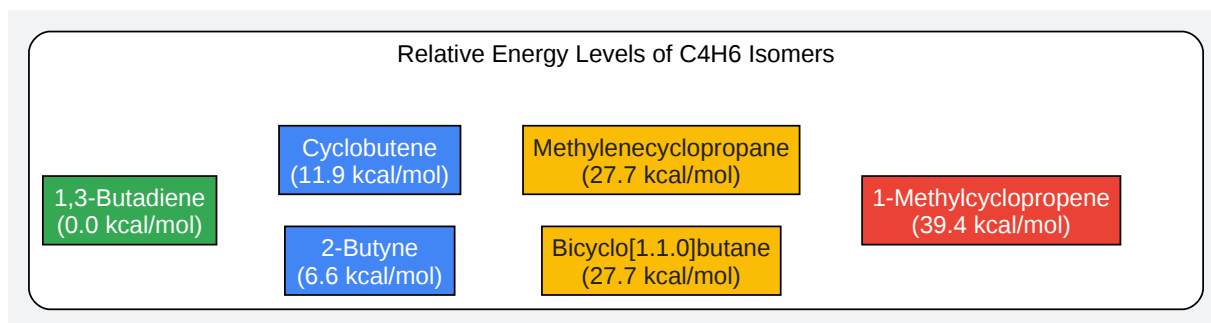
Computational chemistry provides a powerful tool for determining the relative energies of isomers. The following protocol outlines a typical approach.

Protocol:

- Software Selection: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.[5]
- Model Building: Three-dimensional structures of the C₄H₆ isomers (**methylenecyclopropane**, 1-methylcyclopropene, etc.) are constructed.
- Geometry Optimization and Frequency Calculation:
 - The geometry of each isomer is optimized to find its minimum energy structure. A common and reliable level of theory for this step is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as aug-cc-PVDZ or 6-311++G(d,p).[1][5]
 - Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.[5]
- Single-Point Energy Refinement (Optional but Recommended):
 - For higher accuracy, single-point energy calculations can be performed on the optimized geometries using a more sophisticated method, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), with a large basis set.[6]
- Calculation of Thermodynamic Properties:
 - The electronic energy, ZPVE, and thermal corrections are used to calculate the total enthalpy (H) and Gibbs free energy (G) at a standard temperature (usually 298.15 K).
- Data Analysis:
 - The relative enthalpy (ΔH) and relative Gibbs free energy (ΔG) of the isomers are determined by taking the difference in their calculated H and G values with respect to a chosen reference isomer. The equilibrium constant (K) for the interconversion between two tautomers can be calculated from ΔG using the equation: $K = \exp(-\Delta G/RT)$, where R is the gas constant and T is the temperature in Kelvin.[5]

Visualization of Tautomer Energy Landscape

The following diagram illustrates the relative energy levels of the key **methylenecyclopropane** tautomers and related C₄H₆ isomers, providing a visual representation of their thermodynamic stability.



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Caption: Relative Gibbs free energy of C₄H₆ isomers.

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